N'-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide
Description
N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is notable for its iodine substitution on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C16H25IN2O2S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C16H25IN2O2S/c1-2-3-4-5-6-7-8-12-22(20,21)19-18-14-15-10-9-11-16(17)13-15/h9-11,13-14,19H,2-8,12H2,1H3/b18-14+ |
InChI Key |
PMXAGRGWZILBEY-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=CC=C1)I |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NN=CC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atom under appropriate conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The compound’s iodine substitution also enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4-methyl benzene sulfonohydrazide
Uniqueness
N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its iodine substitution, which significantly influences its chemical reactivity and potential applications. The presence of iodine can enhance the compound’s ability to form stable complexes with metal ions, making it particularly useful in coordination chemistry and as an enzyme inhibitor.
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